molecular formula C16H10Cl3N3O2S B11770737 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 5111-52-4

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11770737
CAS No.: 5111-52-4
M. Wt: 414.7 g/mol
InChI Key: XLMOJNFRXUQFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features prominently in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a thioether linkage, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is acylated with an appropriate acyl chloride or anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide: This compound is unique due to its specific combination of structural elements.

    Other oxadiazole derivatives: Compounds with similar 1,3,4-oxadiazole rings but different substituents.

    Thioether-containing compounds: Molecules with similar thioether linkages but different aromatic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a 1,3,4-oxadiazole ring, thioether linkage, and multiple chlorophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

5111-52-4

Molecular Formula

C16H10Cl3N3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C16H10Cl3N3O2S/c17-10-3-1-9(2-4-10)15-21-22-16(24-15)25-8-14(23)20-11-5-6-12(18)13(19)7-11/h1-7H,8H2,(H,20,23)

InChI Key

XLMOJNFRXUQFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.